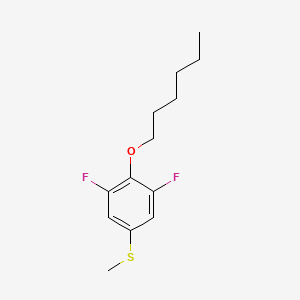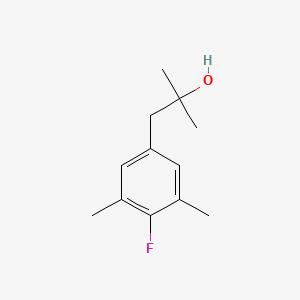
1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol is an organic compound characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, along with a hydroxyl group attached to a tertiary carbon
准备方法
The synthesis of 1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3,5-dimethylbenzaldehyde and a suitable Grignard reagent.
Grignard Reaction: The Grignard reagent, such as methylmagnesium bromide, reacts with 4-fluoro-3,5-dimethylbenzaldehyde to form the corresponding alcohol.
Reaction Conditions: The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
化学反应分析
1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and hydroxyl group allows it to form specific interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol can be compared with similar compounds such as:
1-(4-Fluoro-3,5-dimethylphenyl)ethanol: Similar structure but with a primary alcohol instead of a tertiary alcohol.
4-Fluoro-3,5-dimethylphenylhydrazine: Contains a hydrazine group instead of a hydroxyl group.
1-(4-Fluoro-3,5-dimethylphenyl)-2,2-dimethylpropan-1-ol: Similar structure but with different substitution patterns on the carbon chain.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluorine atom and a tertiary alcohol, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(4-fluoro-3,5-dimethylphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-8-5-10(7-12(3,4)14)6-9(2)11(8)13/h5-6,14H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGFASCHQCQNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
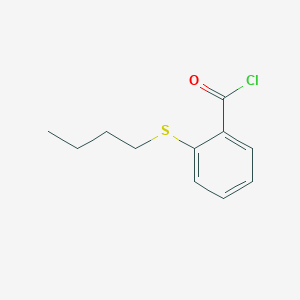
![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one](/img/structure/B7996880.png)
![3-[(sec-Butyloxy)methyl]benzaldehyde](/img/structure/B7996881.png)
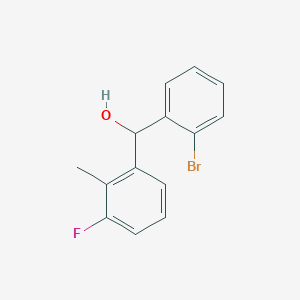
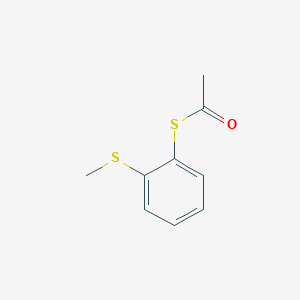
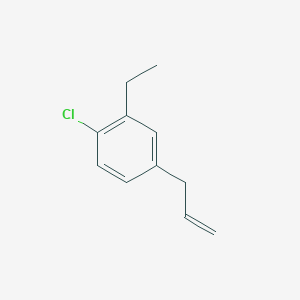
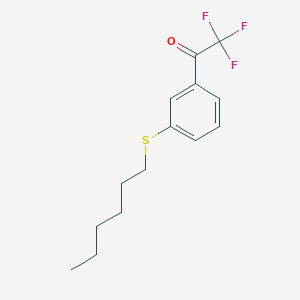
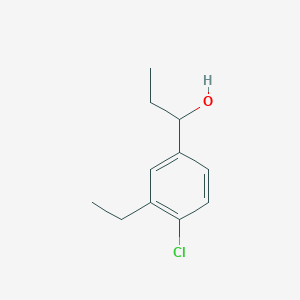
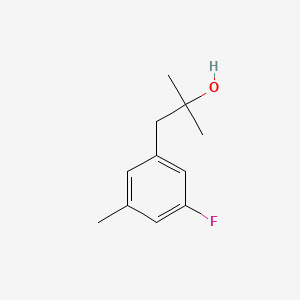
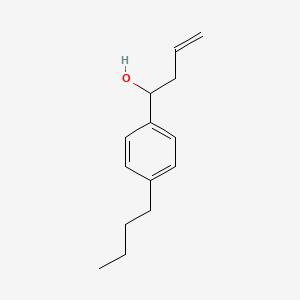

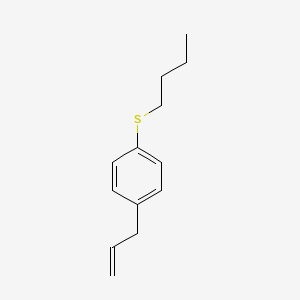
![3-[(2-Fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7996968.png)
